N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid
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Overview
Description
N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid typically involves a multi-step process. One common synthetic route starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Chemical Reactions Analysis
N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole core allows for nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or DMSO, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.
Medicine: The compound’s ability to inhibit certain enzymes and proteins makes it useful in medicinal chemistry for developing therapeutic agents.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid involves its interaction with molecular targets such as enzymes and proteins. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid can be compared with other benzimidazole derivatives, such as:
Mebendazole: An anthelmintic drug used to treat parasitic worm infections.
Fenbendazole: Another anthelmintic used in veterinary medicine.
Albendazole: Used to treat a variety of parasitic worm infestations.
Thiabendazole: An antifungal and anthelmintic agent.
The uniqueness of N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N’-benzylcarbamimidothioic acid lies in its specific structure, which allows for unique interactions with molecular targets and diverse chemical reactivity .
Properties
CAS No. |
113367-93-4 |
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Molecular Formula |
C16H16N6S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[[2-(1H-benzimidazol-2-yl)hydrazinyl]methylidene]-3-benzylthiourea |
InChI |
InChI=1S/C16H16N6S/c23-16(17-10-12-6-2-1-3-7-12)18-11-19-22-15-20-13-8-4-5-9-14(13)21-15/h1-9,11H,10H2,(H2,20,21,22)(H2,17,18,19,23) |
InChI Key |
KHRBEOLRUMZVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)N=CNNC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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